molecular formula C2H5AlBr2 B13745459 Dibromoethylaluminium CAS No. 2386-62-1

Dibromoethylaluminium

Cat. No.: B13745459
CAS No.: 2386-62-1
M. Wt: 215.85 g/mol
InChI Key: JFICPAADTOQAMU-UHFFFAOYSA-L
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Description

Dibromoethylaluminium is an organoaluminium compound with the chemical formula C₂H₅AlBr₂. It is a colorless liquid that is primarily used in organic synthesis and as a reagent in various chemical reactions. The compound is known for its reactivity and is often utilized in the preparation of other organoaluminium compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibromoethylaluminium can be synthesized through the reaction of ethylaluminium sesquibromide with ethylene. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:

C2H5Al2Br3+C2H42C2H5AlBr2\text{C}_2\text{H}_5\text{Al}_2\text{Br}_3 + \text{C}_2\text{H}_4 \rightarrow 2 \text{C}_2\text{H}_5\text{AlBr}_2 C2​H5​Al2​Br3​+C2​H4​→2C2​H5​AlBr2​

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where precise control of temperature and pressure is maintained. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Dibromoethylaluminium undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced to form ethylaluminium compounds.

    Substitution: this compound can participate in substitution reactions where the bromine atoms are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and peroxides.

    Reduction: Reducing agents such as lithium aluminium hydride are often used.

    Substitution: Halogen exchange reactions can be carried out using halide salts.

Major Products Formed

    Oxidation: Oxidation of this compound can lead to the formation of ethylaluminium oxide.

    Reduction: Reduction typically yields ethylaluminium compounds.

    Substitution: Substitution reactions can produce a variety of organoaluminium compounds depending on the substituents used.

Scientific Research Applications

Dibromoethylaluminium has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is studied for its potential use in biological systems, although its applications are limited due to its reactivity.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the synthesis of pharmaceuticals.

    Industry: this compound is used in the production of other organoaluminium compounds, which are important in various industrial processes.

Mechanism of Action

The mechanism of action of dibromoethylaluminium involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it highly reactive and useful in catalyzing various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

    Diethylaluminium bromide (C₄H₁₀AlBr): Similar in structure but with different reactivity.

    Ethylaluminium sesquibromide (C₄H₁₀Al₂Br₃): Used as a precursor in the synthesis of dibromoethylaluminium.

    Triethylaluminium (C₆H₁₅Al): Another organoaluminium compound with different applications.

Uniqueness

This compound is unique due to its specific reactivity and the presence of two bromine atoms, which make it particularly useful in substitution reactions. Its ability to act as a Lewis acid also sets it apart from other similar compounds.

Properties

CAS No.

2386-62-1

Molecular Formula

C2H5AlBr2

Molecular Weight

215.85 g/mol

IUPAC Name

dibromo(ethyl)alumane

InChI

InChI=1S/C2H5.Al.2BrH/c1-2;;;/h1H2,2H3;;2*1H/q;+2;;/p-2

InChI Key

JFICPAADTOQAMU-UHFFFAOYSA-L

Canonical SMILES

CC[Al](Br)Br

Origin of Product

United States

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